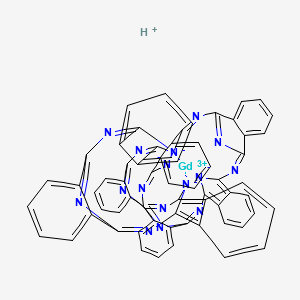![molecular formula C47H65N3O21 B12757589 (2R,3R)-2,3-dihydroxybutanedioic acid;methyl (1R,15S,17S,18R,19S,20S)-3-[2-(diethylamino)ethyl]-6,18-dimethoxy-17-(3,4,5-trimethoxybenzoyl)oxy-11,12,14,15,16,17,18,19,20,21-decahydro-1H-yohimban-19-carboxylate CAS No. 93891-81-7](/img/structure/B12757589.png)
(2R,3R)-2,3-dihydroxybutanedioic acid;methyl (1R,15S,17S,18R,19S,20S)-3-[2-(diethylamino)ethyl]-6,18-dimethoxy-17-(3,4,5-trimethoxybenzoyl)oxy-11,12,14,15,16,17,18,19,20,21-decahydro-1H-yohimban-19-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-2,3-dihydroxybutanedioic acid involves the resolution of racemic tartaric acid using chiral resolving agents such as (L)-(+)-tartaric acid . The preparation of the yohimban derivative involves multiple steps, including the protection of functional groups, selective reductions, and esterification reactions. The final step involves the coupling of the yohimban derivative with (2R,3R)-2,3-dihydroxybutanedioic acid under specific reaction conditions to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
The compound undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups in (2R,3R)-2,3-dihydroxybutanedioic acid can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The ester groups in the yohimban derivative can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The diethylamino group can undergo nucleophilic substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine (TEA).
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amines or esters.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a chiral resolving agent and a building block for the synthesis of complex organic molecules. Its unique stereochemistry makes it valuable in asymmetric synthesis and catalysis .
Biology
In biology, the compound is studied for its potential as a biochemical probe to investigate enzyme mechanisms and protein-ligand interactions. Its ability to form stable complexes with metal ions makes it useful in bioinorganic chemistry .
Medicine
In medicine, the yohimban derivative component of the compound is explored for its potential therapeutic effects, including its role as an alpha-2 adrenergic receptor antagonist. This makes it a candidate for the treatment of conditions such as hypertension and erectile dysfunction .
Industry
In the industry, the compound is used as a chelating agent in various applications, including water treatment, food preservation, and pharmaceuticals. Its ability to bind metal ions enhances its utility in these fields .
Mécanisme D'action
The mechanism of action of the yohimban derivative involves its interaction with alpha-2 adrenergic receptors, leading to the inhibition of norepinephrine release. This results in vasodilation and reduced blood pressure. The (2R,3R)-2,3-dihydroxybutanedioic acid component acts as a chelating agent, binding metal ions and preventing their participation in unwanted chemical reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
(2S,3S)-2,3-dihydroxybutanedioic acid: The enantiomer of (2R,3R)-2,3-dihydroxybutanedioic acid with similar chemical properties but different biological activities.
Yohimbine: A structurally similar alkaloid with alpha-2 adrenergic receptor antagonist activity.
Methyl (1R,15S,17S,18R,19S,20S)-3-[2-(dimethylamino)ethyl]-6,18-dimethoxy-17-(3,4,5-trimethoxybenzoyl)oxy-11,12,14,15,16,17,18,19,20,21-decahydro-1H-yohimban-19-carboxylate: A derivative with a dimethylamino group instead of a diethylamino group.
Uniqueness
The uniqueness of this compound lies in its combination of a chiral resolving agent and a bioactive yohimban derivative. This dual functionality enhances its utility in various scientific and industrial applications, making it a valuable compound for research and development .
Propriétés
Numéro CAS |
93891-81-7 |
|---|---|
Formule moléculaire |
C47H65N3O21 |
Poids moléculaire |
1008.0 g/mol |
Nom IUPAC |
(2R,3R)-2,3-dihydroxybutanedioic acid;methyl (1R,15S,17S,18R,19S,20S)-3-[2-(diethylamino)ethyl]-6,18-dimethoxy-17-(3,4,5-trimethoxybenzoyl)oxy-11,12,14,15,16,17,18,19,20,21-decahydro-1H-yohimban-19-carboxylate |
InChI |
InChI=1S/C39H53N3O9.2C4H6O6/c1-9-40(10-2)15-16-42-29-20-25(45-3)11-12-26(29)27-13-14-41-22-24-19-33(37(49-7)34(39(44)50-8)28(24)21-30(41)35(27)42)51-38(43)23-17-31(46-4)36(48-6)32(18-23)47-5;2*5-1(3(7)8)2(6)4(9)10/h11-12,17-18,20,24,28,30,33-34,37H,9-10,13-16,19,21-22H2,1-8H3;2*1-2,5-6H,(H,7,8)(H,9,10)/t24-,28+,30-,33+,34+,37+;2*1-,2-/m111/s1 |
Clé InChI |
HWONZBLCCYCFQB-QFJUQUIASA-N |
SMILES isomérique |
CCN(CC)CCN1C2=C(C=CC(=C2)OC)C3=C1[C@H]4C[C@H]5[C@H](C[C@@H]([C@@H]([C@H]5C(=O)OC)OC)OC(=O)C6=CC(=C(C(=C6)OC)OC)OC)CN4CC3.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
SMILES canonique |
CCN(CC)CCN1C2=C(C=CC(=C2)OC)C3=C1C4CC5C(CC(C(C5C(=O)OC)OC)OC(=O)C6=CC(=C(C(=C6)OC)OC)OC)CN4CC3.C(C(C(=O)O)O)(C(=O)O)O.C(C(C(=O)O)O)(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


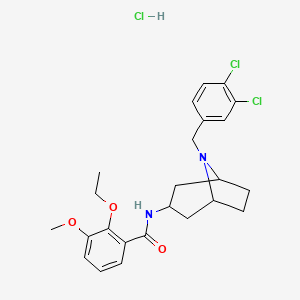

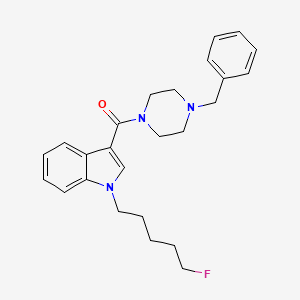




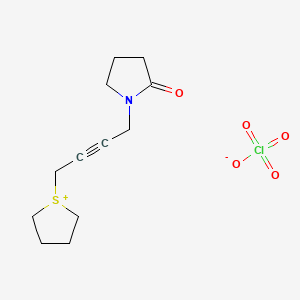
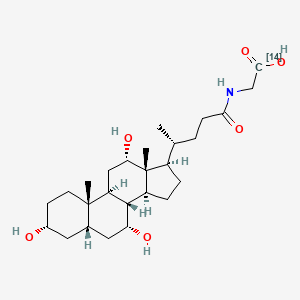
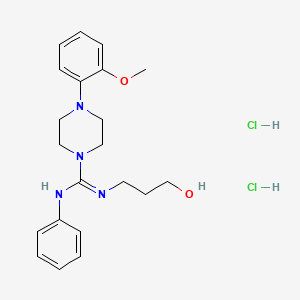
![oxalic acid;N-[1-[4-(2-phenylethyl)piperazin-1-yl]propan-2-yl]-N-(2-propan-2-yloxy-1,3-benzothiazol-6-yl)propanamide](/img/structure/B12757573.png)
